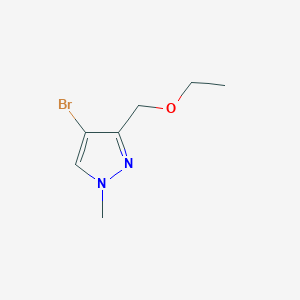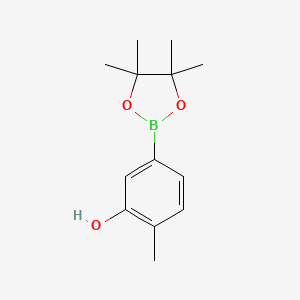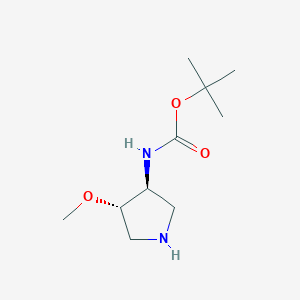![molecular formula C27H23FN2O6 B2472974 2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 866590-49-0](/img/structure/B2472974.png)
2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide” has a molecular formula of C27H23FN2O6 . It has an average mass of 490.480 Da and a monoisotopic mass of 490.154022 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups present. These include two methoxy groups, a benzoyl group, a quinolinyl group, and a fluorophenyl group . The presence of these groups likely contributes to the compound’s physical and chemical properties.Physical And Chemical Properties Analysis
The compound has a molecular formula of C27H23FN2O6 . Unfortunately, the available information does not provide specific details about its physical and chemical properties such as solubility, melting point, boiling point, etc.Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Research has delved into the structural aspects and properties of amide-containing isoquinoline derivatives, highlighting their interactions with different chemical agents and their potential for forming gels and crystalline solids. These structural insights are crucial for understanding the chemical behavior and potential applications of related compounds, including 2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide. The study by Karmakar et al. (2007) is a key reference in this area, providing foundational knowledge on the crystal structure and fluorescence emission properties of similar compounds (Karmakar, Sarma, & Baruah, 2007).
Radiosynthesis for Imaging Applications
A significant application area is the development of radiolabeled compounds for positron emission tomography (PET) imaging. For instance, Wang et al. (2014) described the radiosynthesis of AZD8931, a compound with structural similarities, as a potential PET agent for imaging EGFR, HER2, and HER3 signaling in cancer research. This highlights the utility of such compounds in developing diagnostic tools and exploring their roles in disease pathology (Wang, Gao, & Zheng, 2014).
Anticancer and Anti-inflammatory Activities
Research into benzodifuranyl derivatives derived from visnaginone and khellinone, as reported by Abu‐Hashem et al. (2020), shows that structural analogs of 2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide exhibit significant anti-inflammatory and analgesic properties. This suggests potential therapeutic applications in treating inflammation and pain, indicating a broader pharmacological significance of such compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacokinetics and Drug Development
Investigations into the pharmacokinetics of related compounds, as exemplified by Chang et al. (2016), who studied a novel anti-hypertension agent, provide critical insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these chemicals. Understanding the pharmacokinetics is essential for drug development, as it influences dosage forms, dosing frequency, and potential drug-drug interactions (Chang et al., 2016).
Propiedades
IUPAC Name |
2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O6/c1-34-19-10-4-16(5-11-19)26(32)21-14-30(15-25(31)29-18-8-6-17(28)7-9-18)22-13-24(36-3)23(35-2)12-20(22)27(21)33/h4-14H,15H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFULEQWGHVDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2472892.png)
![5-(Trifluoromethyl)-2-(1-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine](/img/structure/B2472894.png)
![N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methyl-2-phenylbutanamide](/img/structure/B2472896.png)

![5',7'-Dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-amine](/img/structure/B2472900.png)
![N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2472903.png)

![2-chloro-5-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2472905.png)

![2-((4-(3-fluorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2472908.png)


